3-Azetidinomethyl-4'-fluorobenzophenone
Description
3-Azetidinomethyl-4'-fluorobenzophenone is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl group to the benzophenone core. The 4'-fluorophenyl substituent introduces electronic and steric modifications, making this compound valuable in pharmaceutical and materials science research. Its molecular formula is inferred as C₁₇H₁₆FNO, with a molecular weight of approximately 269.3 g/mol (calculated from analogs in ).
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHVLBHMGJBRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643255 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-67-0 | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Azetidinomethyl-4’-fluorobenzophenone typically involves the reaction of 4’-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Azetidinomethyl-4’-fluorobenzophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the fluorobenzophenone moiety is substituted with other functional groups.
Scientific Research Applications
3-Azetidinomethyl-4’-fluorobenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorobenzophenone moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-Azetidinomethyl-4'-bromobenzophenone ()
- Molecular Formula: C₁₇H₁₆BrNO
- Molecular Weight : 330.22 g/mol
- Key Differences: Bromine at the 4' position increases molecular weight by ~61 g/mol compared to fluorine.
- Physical Properties : Density = 1.407 g/cm³; Predicted boiling point = 430.5°C. These values suggest higher intermolecular forces compared to the fluoro analog .
4-Chloro-4'-fluorobenzophenone ()
- Molecular Formula : C₁₃H₈ClFO
- Molecular Weight : 234.65 g/mol
- Key Differences: Lacks the azetidinomethyl group, reducing steric bulk. The chlorine atom at the 4-position increases electron-withdrawing effects, lowering pKa compared to the azetidine derivative.
- Physical Properties : Boiling point = 339.8°C; Density = 1.277 g/cm³; Used in UV/phosphorescence studies due to its planar structure .
2-Chloro-4'-fluorobenzophenone ()
- Molecular Formula : C₁₃H₈ClFO
- Molecular Weight : 234.65 g/mol
- Key Differences : Chlorine at the 2-position introduces ortho effects, destabilizing the ketone group and reducing melting point (60–62°C) compared to para-substituted analogs. Safety data indicate moderate hazards (Warning signal word) .
Azetidinomethyl Derivatives
3-Azetidinomethyl-4'-methoxybenzophenone ()
- Key Differences: Methoxy group at 4' is electron-donating, increasing electron density on the aromatic ring.
3-Azetidinomethyl-4'-trifluoromethylbenzophenone ()
- Key Differences : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing resistance to oxidation compared to the fluoro analog. This substituent also increases hydrophobicity (logP ≈ 3.7) .
Physicochemical Properties and Trends
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 3-Azetidinomethyl-4'-fluorobenzophenone | ~269.3 | ~1.35 (predicted) | ~340–430 (predicted) | Not reported | Azetidinomethyl, 4'-F |
| 3-Azetidinomethyl-4'-bromobenzophenone | 330.22 | 1.407 | 430.5 | Not reported | Azetidinomethyl, 4'-Br |
| 4-Chloro-4'-fluorobenzophenone | 234.65 | 1.277 | 339.8 | Not reported | 4-Cl, 4'-F |
| 2-Chloro-4'-fluorobenzophenone | 234.65 | 1.277 | 337.3 | 60–62 | 2-Cl, 4'-F |
- Electronic Effects: Fluorine’s electronegativity (-I effect) decreases electron density on the benzophenone core, while azetidine’s lone pair (+M effect) may partially counteract this.
Biological Activity
3-Azetidinomethyl-4'-fluorobenzophenone, with the CAS number 898771-67-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an azetidine ring and a fluorinated benzophenone moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Molecular Formula: C16H16FNO
Molecular Weight: 273.31 g/mol
IUPAC Name: 3-(Azetidinomethyl)-4'-fluorobenzophenone
The biological activity of this compound is thought to be mediated through various mechanisms, including:
- Inhibition of Enzymatic Activity: The compound may interact with specific enzymes, affecting their catalytic functions.
- Receptor Modulation: It could potentially bind to biological receptors, influencing signaling pathways.
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens.
Biological Activity Summary
Research indicates that this compound displays several biological activities:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Cytotoxicity Assessment
- In vitro assays were conducted on several cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 25 µM. Flow cytometry analysis indicated that the mechanism involved apoptosis.
Research Findings
Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound. Modifications to the azetidine ring and fluorinated benzophenone moiety have been explored to enhance biological activity:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Ring Substitution | Increased antimicrobial potency | |
| Fluorine Position Change | Altered receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
